molecular formula C12H14ClN B8729356 5-[2-(2-chlorophenyl)ethyl]-3,4-dihydro-2H-pyrrole

5-[2-(2-chlorophenyl)ethyl]-3,4-dihydro-2H-pyrrole

Cat. No.: B8729356
M. Wt: 207.70 g/mol
InChI Key: MOXGFXGRKQNLDC-UHFFFAOYSA-N
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Description

5-[2-(2-chlorophenyl)ethyl]-3,4-dihydro-2H-pyrrole is a useful research compound. Its molecular formula is C12H14ClN and its molecular weight is 207.70 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14ClN

Molecular Weight

207.70 g/mol

IUPAC Name

5-[2-(2-chlorophenyl)ethyl]-3,4-dihydro-2H-pyrrole

InChI

InChI=1S/C12H14ClN/c13-12-6-2-1-4-10(12)7-8-11-5-3-9-14-11/h1-2,4,6H,3,5,7-9H2

InChI Key

MOXGFXGRKQNLDC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NC1)CCC2=CC=CC=C2Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

5.1 3 ml of 1-methylpyrroline are dissolved in 25 nil of THF and deprotonated at −78° C. for 30 minutes using 22.6 ml of BuLi (1 M in hexane). 6.5 g of 2-chlorobenzyl bromide are dissolved in 25 ml of THF and added dropwise at the temperature indicated. After 30 minutes, the mixture is allowed to warm to RT for 12 hours. For work-up, 50 ml of water are added, and the mixture is extracted to exhaustion with dichloromethane. The combined organic phases are dried over sodium sulfate, evaporated and purified by chromatography on silica gel, giving 4.5 g of 5-[2-(2-chlorophenyl)ethyl]-3,4-dihydro-2H-pyrrole as a colourless oil, which is employed in the next reaction; Rt.: 1.303 min; [M+H]+208.
[Compound]
Name
5.1
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
22.6 mL
Type
reactant
Reaction Step Two
Quantity
6.5 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four

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